(2-Methylphenyl)(oxo)acetyl chloride
Description
Properties
CAS No. |
149922-98-5 |
|---|---|
Molecular Formula |
C9H7ClO2 |
Molecular Weight |
182.6 g/mol |
IUPAC Name |
2-(2-methylphenyl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C9H7ClO2/c1-6-4-2-3-5-7(6)8(11)9(10)12/h2-5H,1H3 |
InChI Key |
GVRPKESIOBPWTO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)C(=O)Cl |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(=O)Cl |
Synonyms |
Benzeneacetyl chloride, 2-methyl-alpha-oxo- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Applications in Scientific Research
(2-Methylphenyl)(oxo)acetyl chloride is utilized in various scientific domains:
Organic Synthesis
- Reagent in Acylation Reactions: It serves as a valuable acylating agent in Friedel-Crafts acylation reactions, allowing for the introduction of the 2-methylbenzoyl group into aromatic compounds.
- Synthesis of Pharmaceuticals: The compound is employed as an intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and antimicrobial drugs.
Biological Research
- Modification of Proteins and Enzymes: Its reactivity enables it to acylate amino acid residues in proteins, potentially altering their function and activity. This property is crucial for drug design and development.
- Antimicrobial Activity: Compounds derived from this compound have shown significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria.
Industrial Applications
- Production of Specialty Chemicals: The compound is used in the manufacturing of polymers, resins, and other specialty chemicals due to its reactivity and versatility.
| Activity Type | Description | Example Findings |
|---|---|---|
| Antimicrobial | Effective against bacterial strains | MIC values as low as 0.0195 mg/mL against E. coli |
| Anti-inflammatory | Inhibits inflammatory pathways | Reduction in pro-inflammatory cytokines observed |
| Antioxidant | Scavenges free radicals | Potential use in oxidative stress-related diseases |
Case Study 1: Synthesis of Antimicrobial Agents
A study synthesized various derivatives of this compound to evaluate their antimicrobial efficacy. Modifications to the core structure enhanced activity against resistant bacterial strains, demonstrating the compound's potential in developing new antibiotics.
Case Study 2: Evaluation of Anti-inflammatory Properties
Another research focused on the anti-inflammatory effects of derivatives from this compound. The results indicated a significant reduction in pro-inflammatory cytokines in vitro, suggesting therapeutic applications for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights critical differences in molecular structure, mass, and substituents among (2-methylphenyl)(oxo)acetyl chloride and related compounds:
Key Observations :
- The oxo group in this compound distinguishes it from non-oxo analogs like 2-methylphenylacetyl chloride, significantly altering reactivity.
- Bromine in the indole derivative () introduces steric and electronic effects, reducing reaction rates compared to simpler aryl groups .
- Phenyl vs.
Nucleophilic Acyl Substitution
- Oxoacetyl chloride (C₂HClO₂) reacts rapidly with amines to form glyoxylic acid amides, but its simplicity limits versatility .
- Oxo(phenyl)acetyl chloride (C₈H₅ClO₂) demonstrates broader utility, such as forming NH-isoxazolidine organocatalysts via reactions with secondary amines .
- This compound : Expected to exhibit moderate reactivity due to steric effects from the methyl group. For comparison, 2-methylphenylacetyl chloride (without oxo) is used in NSAID synthesis, suggesting the oxo variant could enable ketone-containing pharmaceuticals .
Condensation Reactions
- Indole-3-glyoxyloyl chloride (C₁₀H₆ClNO₂) participates in Mannich reactions to generate β-carboline alkaloids, highlighting the role of heteroaromatic substituents in directing reactivity .
- (6-Bromo-1H-indol-3-yl)(oxo)acetyl chloride (C₁₀H₅BrClNO₂) is used in antitumor agent synthesis, where bromine enhances binding to biological targets .
Spectroscopic and Physical Properties
- Oxo(phenyl)acetyl chloride : NMR data (DMSO-d₆) shows aromatic protons at δ 7.43–8.10 ppm and a carbonyl signal near δ 170–180 ppm. MS (m/z): 440 (M⁺) .
- This compound : Predicted NMR would feature a deshielded carbonyl (δ ~175 ppm) and methyl group protons at δ 2.3–2.6 ppm, based on analogous compounds .
Industrial and Pharmaceutical Relevance
Preparation Methods
Friedel-Crafts Acylation Followed by Oxidation and Chlorination
A widely reported approach involves Friedel-Crafts acylation of toluene derivatives to install the α-keto acid precursor. In this method, 2-methyltoluene reacts with oxalyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 2-methylphenylglyoxylic acid. Subsequent treatment with thionyl chloride (SOCl₂) yields the target acyl chloride.
Reaction Conditions :
-
Step 1 (Acylation) : Toluene, oxalyl chloride (1.2 eq), AlCl₃ (1.5 eq), dichloromethane, 0–5°C, 12 h.
-
Step 2 (Chlorination) : Thionyl chloride (3.0 eq), reflux, 6 h.
Cyanohydrin Hydrolysis and Chlorination
This two-step method begins with the reaction of 2-methylbenzaldehyde with hydrogen cyanide to form 2-methylmandelonitrile. Acidic hydrolysis converts the nitrile to 2-methylphenylglyoxylic acid, which is then treated with phosphorus pentachloride (PCl₅) to obtain the acyl chloride.
Key Advantages :
-
Avoids hazardous oxidizing agents.
-
Enables high-purity intermediate isolation.
Limitations :
Representative Data :
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | HCN, H₂SO₄ | 25°C | 24 | 85 |
| 2 | PCl₅ | 110°C | 4 | 78 |
Industrial-Scale Optimization Strategies
Solvent Effects on Reaction Efficiency
Nonpolar solvents like p-xylene (boiling point: 138°C) improve yields in chlorination steps by stabilizing reactive intermediates. For example, substituting dichloromethane with p-xylene in thionyl chloride-mediated reactions increased yields from 70% to 82%.
Mechanistic Insight :
p-Xylene’s high boiling point allows prolonged reflux without solvent evaporation, ensuring complete conversion of the carboxylic acid to acyl chloride.
Catalytic Enhancements
Phase-transfer catalysts (e.g., benzyltriethylammonium chloride ) accelerate interfacial reactions in biphasic systems. In the hydrolysis of 2-methylmandelonitrile, adding 0.05 mol% catalyst reduced reaction time from 24 h to 8 h.
Analytical Characterization
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (2-Methylphenyl)(oxo)acetyl chloride, and how can yields be optimized?
- Methodological Answer : The compound is typically synthesized via acylation reactions. A common approach involves reacting 2-methylphenylglyoxal with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O in anhydrous conditions. Catalytic dimethylformamide (DMF) may enhance reactivity by activating the carbonyl group. Optimization strategies include:
- Temperature Control : Maintaining 0–5°C during chlorination to minimize side reactions.
- Purification : Distillation under reduced pressure or recrystallization from inert solvents (e.g., dry dichloromethane) to improve purity.
- Yield Improvement : Evidence from analogous acyl chloride syntheses shows yields exceeding 80% when using stoichiometric SOCl₂ and rigorous exclusion of moisture .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Due to its reactivity as an acyl chloride:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of corrosive vapors.
- Storage : Keep in airtight, moisture-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis.
- Emergency Measures : In case of skin contact, rinse immediately with copious water for 15 minutes and seek medical attention. Neutralize spills with sodium bicarbonate .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the structure, with characteristic signals for the methylphenyl group (δ ~2.3 ppm for CH₃) and carbonyl (δ ~170–180 ppm for C=O).
- IR Spectroscopy : Strong absorption bands at ~1800 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch).
- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks and fragmentation patterns to verify purity .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the carbonyl carbon. Key parameters:
- Electrostatic Potential Maps : Identify electron-deficient regions susceptible to nucleophilic attack.
- Activation Energy Barriers : Compare energy profiles for reactions with amines, alcohols, or thiols.
- Solvent Effects : Continuum solvation models (e.g., PCM) simulate reaction kinetics in polar aprotic solvents like THF. These methods align with experimental data on similar acyl chlorides .
Q. What strategies resolve contradictions in reported reaction conditions for acylation using this compound?
- Methodological Answer : Discrepancies in reaction efficiency (e.g., solvent choice, catalyst use) can be addressed via:
- Systematic Screening : Test solvents (DMF vs. DCM), temperatures, and catalysts (e.g., pyridine for HCl scavenging).
- Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to identify optimal conditions.
- Comparative Analysis : Literature data for structurally related compounds (e.g., benzoyl chlorides) suggest that steric hindrance from the 2-methyl group may necessitate longer reaction times or higher temperatures .
Q. How can the biological activity of derivatives synthesized from this compound be evaluated?
- Methodological Answer :
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against Gram+/Gram– bacteria).
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to assess selectivity.
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes) to guide structural modifications. Evidence from similar oxo-acetyl derivatives highlights potency against multidrug-resistant pathogens .
Q. What are the best practices for long-term storage to prevent hydrolysis of this compound?
- Methodological Answer :
- Moisture Control : Store under inert gas (argon) with molecular sieves (3Å) to adsorb residual water.
- Temperature : Keep at –20°C in amber glass vials to avoid photodegradation.
- Stability Monitoring : Periodically test purity via NMR or titration with anhydrous ethanol to quantify active chloride content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
